Fumarate de bis(3,5-dibromosalicyl)

Vue d'ensemble

Description

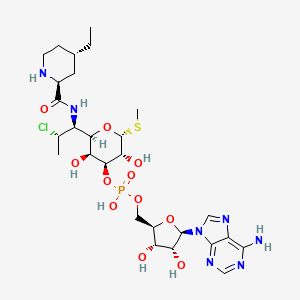

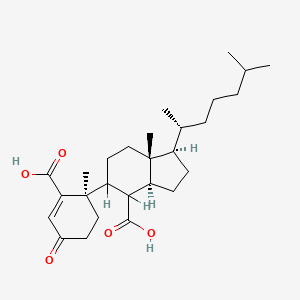

Bis(3,5-dibromosalicyl)fumarate is a chemical compound with the molecular formula C18H8Br4O8 and a molecular weight of 671.87 g/mol . It is an analog of aspirin and is known for its ability to induce hemoglobin chain crosslinks at lysine residues . This compound is used in various scientific research applications, particularly in the study of hemoglobin function and potential treatments for sickle-cell anemia .

Applications De Recherche Scientifique

Bis(3,5-dibromosalicyl)fumarate has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of Bis(3,5-dibromosalicyl)fumarate is hemoglobin , specifically the beta chains of hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.

Mode of Action

Bis(3,5-dibromosalicyl)fumarate acts as a potent hemoglobin acylating agent . It cross-links the beta chains of hemoglobin , which can alter the protein’s function. This compound is also an acylating and anti-sickling agent , active both in vitro and in vivo .

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability and distribution in the body. It is recommended to store the compound under desiccating conditions at -20°C .

Result of Action

The cross-linking of beta chains of hemoglobin by Bis(3,5-dibromosalicyl)fumarate could potentially alter the protein’s function, affecting the oxygen-carrying capacity of red blood cells. This compound is also known to exhibit anti-sickling properties , suggesting it could have therapeutic potential in conditions like sickle-cell anemia.

Action Environment

The action, efficacy, and stability of Bis(3,5-dibromosalicyl)fumarate could be influenced by various environmental factors. For instance, its solubility in water could affect its distribution in the body. Additionally, storage conditions can impact its stability . More research is needed to fully understand how environmental factors influence the action of this compound.

Analyse Biochimique

Biochemical Properties

Bis(3,5-dibromosalicyl)fumarate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent hemoglobin acylating agent that cross-links beta chains of hemoglobin, thereby modifying its function . This compound interacts with hemoglobin at the 2,3-diphosphoglycerate binding site, leading to the formation of a low oxygen affinity hemoglobin-based red cell substitute . Additionally, it exhibits acylating and anti-sickling properties, making it a valuable tool in the study of hemoglobin function and potential therapeutic applications .

Cellular Effects

Bis(3,5-dibromosalicyl)fumarate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link hemoglobin chains impacts oxygen transport and delivery within cells, which can influence cellular respiration and energy production . Furthermore, its anti-inflammatory and analgesic properties suggest that it may modulate inflammatory signaling pathways and reduce pain perception at the cellular level .

Molecular Mechanism

The molecular mechanism of bis(3,5-dibromosalicyl)fumarate involves its interaction with hemoglobin and other biomolecules. It binds to hemoglobin at specific lysine residues, inducing cross-links that alter the protein’s structure and function . This cross-linking reduces hemoglobin’s affinity for oxygen, creating a low oxygen affinity hemoglobin-based red cell substitute . Additionally, the compound’s acylating properties enable it to modify other proteins and enzymes, potentially influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(3,5-dibromosalicyl)fumarate can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that bis(3,5-dibromosalicyl)fumarate remains active in both in vitro and in vivo settings, maintaining its hemoglobin cross-linking and anti-sickling properties over extended periods

Dosage Effects in Animal Models

The effects of bis(3,5-dibromosalicyl)fumarate vary with different dosages in animal models. At lower doses, the compound effectively induces hemoglobin cross-links and exhibits anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, such as vasoconstriction and altered blood flow . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Bis(3,5-dibromosalicyl)fumarate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s acylating properties enable it to modify hemoglobin and other proteins, potentially affecting metabolic flux and metabolite levels . Additionally, its interactions with the 2,3-diphosphoglycerate binding site on hemoglobin suggest that it may influence glycolytic and oxidative phosphorylation pathways .

Transport and Distribution

The transport and distribution of bis(3,5-dibromosalicyl)fumarate within cells and tissues are critical for its activity and function. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with hemoglobin and other biomolecules . Its ability to cross-link hemoglobin chains suggests that it may accumulate in red blood cells, influencing oxygen transport and delivery .

Subcellular Localization

Bis(3,5-dibromosalicyl)fumarate’s subcellular localization is essential for its activity and function. The compound is primarily localized within red blood cells, where it interacts with hemoglobin and induces cross-links . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dibromosalicyl)fumarate involves the reaction of 3,5-dibromosalicylic acid with fumaric acid. The reaction typically occurs in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the ester linkage . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for Bis(3,5-dibromosalicyl)fumarate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(3,5-dibromosalicyl)fumarate primarily undergoes acylation reactions due to the presence of ester functional groups. It can also participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing bromine atoms on the aromatic rings .

Common Reagents and Conditions:

Acylation Reactions: Common reagents include acyl chlorides and anhydrides, with reaction conditions often involving the use of a base such as pyridine to neutralize the generated acid.

Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, with conditions involving heating the reaction mixture to promote substitution.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, acylation reactions with acyl chlorides would yield the corresponding acylated derivatives, while substitution reactions with amines would produce aminated products .

Comparaison Avec Des Composés Similaires

Bis(3,5-dibromosalicyl)mesaconate: Similar in structure and function, used for hemoglobin modification.

Diflunisal: An analgesic and anti-inflammatory drug that shares structural similarities with Bis(3,5-dibromosalicyl)fumarate.

Uniqueness: Its dual functionality as an acylating and anti-sickling agent sets it apart from other compounds .

Propriétés

IUPAC Name |

3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZBQWPDNWVYFR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8Br4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301201183 | |

| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71337-53-6 | |

| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71337-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3,5-dibromosalicyl)fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071337536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(3,5-DIBROMOSALICYL)FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E07K30TXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

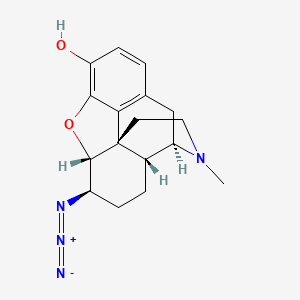

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B1238684.png)